molecular formula C18H21ClN2O2 B8179277 [(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride

[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride

Cat. No.: B8179277
M. Wt: 332.8 g/mol
InChI Key: LWOFWULBDZBXDL-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride is a chemical compound that belongs to the class of organic compounds known as fluorenes. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride typically involves the protection of the amino group of the propylamine with a fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the formation of the azanium ion through protonation and the subsequent addition of chloride ions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Hydrolysis: Basic conditions using sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and thioethers.

    Oxidation: Products include fluorenone derivatives.

    Reduction: Products include the corresponding amine.

    Hydrolysis: The primary product is the free amine.

Scientific Research Applications

[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group for amines in peptide synthesis.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride involves the interaction of the fluorenylmethoxycarbonyl group with various molecular targets. The Fmoc group acts as a protecting group for amines, preventing unwanted reactions during chemical synthesis. The azanium ion enhances the solubility and reactivity of the compound, facilitating its use in various chemical reactions .

Comparison with Similar Compounds

[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride can be compared with other similar compounds such as:

  • [(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride
  • [(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butyl]azanium;chloride
  • [(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]azanium;chloride

These compounds share the fluorenylmethoxycarbonyl protecting group but differ in the length and nature of the alkyl chain attached to the azanium ion. The unique properties of this compound, such as its specific reactivity and solubility, make it particularly useful in certain applications .

Properties

IUPAC Name

[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c1-12(10-19)20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOFWULBDZBXDL-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[NH3+])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[NH3+])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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